1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene is an organic compound classified as a halogenated hydrocarbon. It features a bromine atom attached to a benzene ring, making it part of the aryl ether family. The compound contains a bulky hexafluoro-2-methoxypropan-2-yl group, which contributes to its unique physical and chemical properties. This structure suggests potential applications in various fields, particularly in synthetic chemistry and materials science due to the influence of fluorinated groups on reactivity and stability.
Since there's no documented research on this specific compound, a mechanism of action cannot be established.
While commercial suppliers exist for this compound, such as Sigma-Aldrich [], there is no documented research readily available that explores its specific properties or potential applications.
Scientific literature does explore related molecules, such as 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene [] and 1-Bromo-4-(2-methoxypropan-2-yl)benzene []. Studying these compounds might provide some clues on potential research directions for 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene due to the structural similarities.
The synthesis of 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene typically involves halogenation reactions. Common methods include:
The specific synthetic route may vary based on the desired yield and purity of the final product .
This compound has potential applications in several areas:
Research into similar compounds has shown their utility in creating soluble polymers with low dielectric constants and enhanced thermal stability .
While specific interaction studies for 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene are scarce, understanding its interactions with nucleophiles and other reagents is crucial for predicting its reactivity in synthetic pathways. Further studies could elucidate its behavior in biological systems or its interactions with other chemical entities .
Several compounds share structural similarities with 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | Contains trifluoromethyl instead of hexafluorinated group | Less sterically hindered than hexafluoro derivative |
| 1-Bromo-4-(2-methoxypropan-2-yl)benzene | Lacks fluorinated groups | More hydrophilic compared to fluorinated variants |
| 4-Bromo-2-methoxyphenol | Contains hydroxyl group instead of fluorinated alkyl | Exhibits different reactivity due to -OH presence |
These compounds highlight the unique characteristics of 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene due to its bulky fluorinated substituent and provide insights into potential research directions based on structural similarities .
The synthesis of 1-bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene builds upon decades of advancements in fluorinated aromatic chemistry. Early fluorination techniques, such as the Schiemann reaction, laid the groundwork for introducing fluorine atoms into aromatic systems . However, the incorporation of bulky perfluoroalkyl ether groups required the development of Friedel-Crafts alkylation methods under anhydrous conditions, as demonstrated in the synthesis of related trifluoro- and hexafluoroisopropyl-substituted benzenes .
A key milestone in its synthetic evolution was the adaptation of Ullmann-type coupling reactions, enabling the introduction of bromine at the para position relative to the fluorinated side chain. Modern routes often employ a two-step strategy:
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Hexafluoroacetone, BF₃·Et₂O, 0°C | 62–68 | |
| Bromination | NBS, AIBN, CCl₄, reflux | 78–82 |
This compound belongs to the subclass of polyfluorinated aryl ethers, distinguished by its combination of a bromine atom and a hexafluoro-2-methoxypropan-2-yl group. Its molecular formula, C₁₀H₇BrF₆O , places it between simple fluorobenzenes (e.g., hexafluorobenzene, C₆F₆ ) and complex fluoroalkylated aromatics. Key structural features include:
Comparative analysis with perfluorobenzene (C₆F₆) reveals distinct properties:
| Property | 1-Bromo-4-(hexafluoro-methoxypropan)benzene | Hexafluorobenzene |
|---|---|---|
| Molecular Weight | 337.06 g/mol | 186.06 g/mol |
| Boiling Point | 145°C (predicted) | 80.5°C |
| Dielectric Constant | 2.3 (estimated) | 1.89 |
The compound’s hybrid structure enables dual reactivity:
Recent studies highlight its role in synthesizing low-dielectric-constant polymers. For example, copolymerization with tetrafluoroethylene yields materials with dielectric constants below 2.5, suitable for microelectronics insulation . Additionally, the hexafluorinated side chain enhances thermal stability, with decomposition temperatures exceeding 300°C in thermogravimetric analyses .
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Opportunities:
Future research directions should prioritize: